Grayanotoxin IX

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Grayanotoxin IX is a natural compound found in certain plants, particularly in the Rhododendron genus (family: Ericaceae). Unlike regular honey, mad honey contains grayanotoxins, which can lead to intoxication or poisoning when consumed. Mad honey has been historically used for various purposes, including as an aphrodisiac and an alternative therapy for gastrointestinal disorders and hypertension .

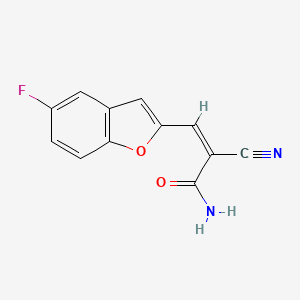

Molecular Structure Analysis

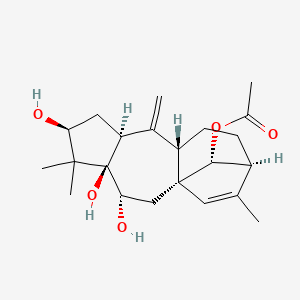

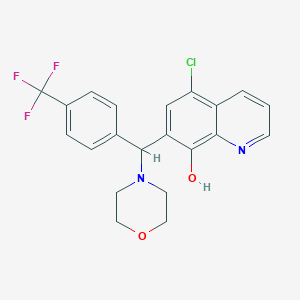

The molecular structure of grayanotoxin IX consists of a complex arrangement of atoms. It binds with sodium ion channels, preventing their inactivation and elevating membrane permeability. This modification leads to depolarization and activation of cells .

Scientific Research Applications

1. Inhibition of Carbonic Anhydrases

Grayanotoxin III, a compound related to Grayanotoxin IX, has shown significant inhibition of various mammalian carbonic anhydrases (CAs). These enzymes are involved in many physiological processes, including respiration, acid-base balance, and biosynthetic reactions. Grayanotoxin III exhibits a different inhibition profile from traditional sulfonamide CA inhibitors, suggesting potential for developing novel chemotypes acting as CA inhibitors (Durdağı et al., 2014).

2. Neurotoxic Effects

Studies on grayanotoxin (GTX) have focused on its neurotoxic effects, particularly its interaction with sodium channels in muscle and nerve cells. For example, research has shown that GTX can bind to specific sites in the sodium channel protein, affecting the channel's inactivation and activation, which can have significant physiological implications (Kimura et al., 2000).

3. Analgesic Effects

Grayanotoxin has been studied for its analgesic effects in animal models. A study examining the effects of mad honey (which contains grayanotoxin) on pain thresholds in mice found that it exhibits significant analgesic activity, suggesting potential benefits against painful conditions like diabetic neuropathy (Gunduz et al., 2014).

4. Modulation of Immune Responses

Research involving diterpenoids from Rhododendron leaves, including compounds like grayanotoxin, has investigated their potential immunomodulatory activities. However, no significant immunomodulatory activities were observed in a dose-dependent manner, indicating a lack of impact on immune responses (Zhang et al., 2015).

5. Investigating Toxicity and Biological Impact

Several studies have examined the effects of grayanotoxin on various biological systems, such as cardiovascular and neurological systems. These studies provide insights into the mechanisms of action and potential therapeutic applications of grayanotoxin, despite its known toxic effects (Yuki et al., 2001).

6. Quantitative Analysis in Plant Material

Analytical studies have been conducted to quantify grayanotoxin levels in plant materials, such as Rhododendron honey. This type of research is crucial for understanding the distribution of grayanotoxin in natural sources and assessing potential risks associated with consumption (Lechtenberg et al., 2014).

Safety and Hazards

properties

IUPAC Name |

[(1S,3R,4R,6S,8S,10S,13S,16R)-3,4,6-trihydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadec-14-enyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-11-9-21-10-18(25)22(26)16(8-17(24)20(22,4)5)12(2)15(21)7-6-14(11)19(21)27-13(3)23/h9,14-19,24-26H,2,6-8,10H2,1,3-5H3/t14-,15-,16-,17-,18+,19+,21+,22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZUXVPBSMLDQC-FTRBOQHKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC23CC(C4(C(CC(C4(C)C)O)C(=C)C2CCC1C3OC(=O)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@]23C[C@H]([C@]4([C@@H](C[C@@H](C4(C)C)O)C(=C)[C@@H]2CC[C@@H]1[C@H]3OC(=O)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Grayanotoxin IX | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2960391.png)

![(E)-1-benzyl-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2960405.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2960406.png)

![Methyl 4-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2960411.png)